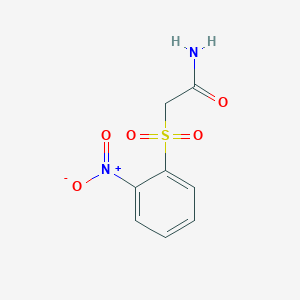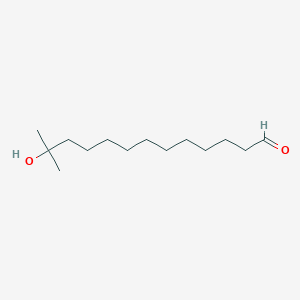
12-Hydroxy-12-methyltridecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxy-12-methyltridecanal is an organic compound with the molecular formula C14H28O2. It is a branched long-chain aliphatic aldehyde, known for its unique odor properties. This compound is often studied for its role in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy-12-methyltridecanal typically involves the oxidation of corresponding alcohols or the reduction of carboxylic acids. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. These methods often utilize metal catalysts and controlled reaction environments to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4 (Potassium permanganate)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Grignard reagents, organolithium compounds
Major Products:
Oxidation: 12-Hydroxy-12-methyltridecanoic acid
Reduction: 12-Hydroxy-12-methyltridecanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
12-Hydroxy-12-methyltridecanal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a signaling molecule.
Industry: Utilized in the flavor and fragrance industry for its distinctive odor profile.
Mécanisme D'action
The mechanism of action of 12-Hydroxy-12-methyltridecanal involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors and influencing various biochemical pathways. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
12-Methyltridecanal: Shares a similar structure but lacks the hydroxyl group.
Tridecanal: A straight-chain aldehyde with similar reactivity but different physical properties.
Uniqueness: 12-Hydroxy-12-methyltridecanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Propriétés
Numéro CAS |
95678-08-3 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
12-hydroxy-12-methyltridecanal |
InChI |
InChI=1S/C14H28O2/c1-14(2,16)12-10-8-6-4-3-5-7-9-11-13-15/h13,16H,3-12H2,1-2H3 |
Clé InChI |
RQDJPBCFFWJEFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCCCCCCC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
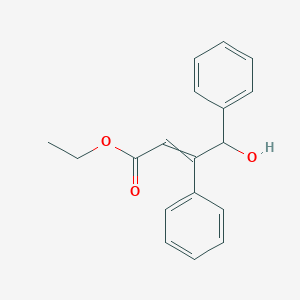
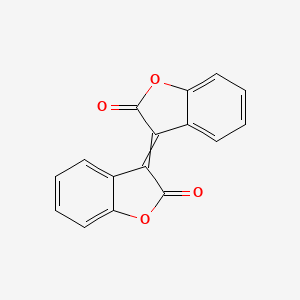
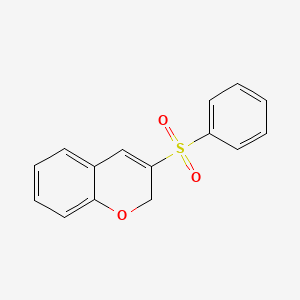
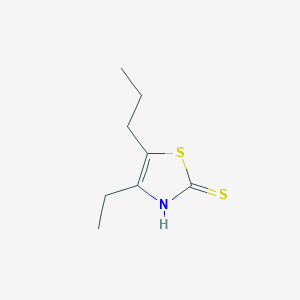
![1-(6,7,8,9-Tetramethyldibenzo[b,d]furan-3-yl)ethan-1-one](/img/structure/B14361876.png)
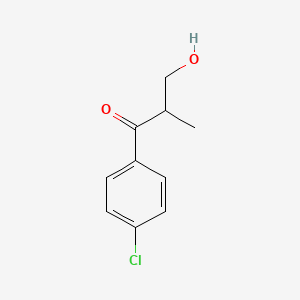
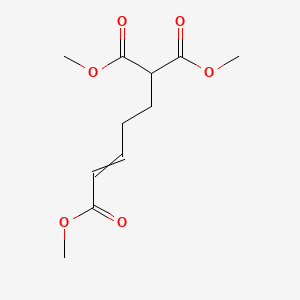
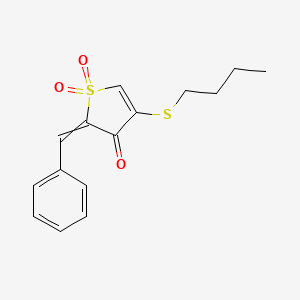
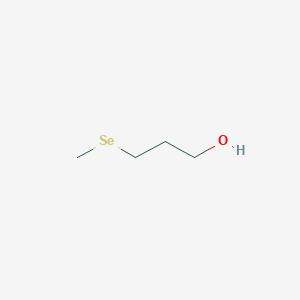
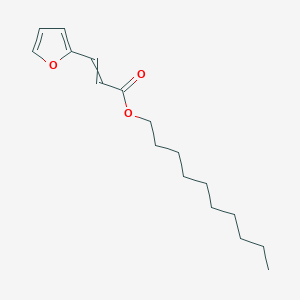
![1,2,3,4,5,6-Hexahydro-4a,10b-propanobenzo[f]isoquinoline](/img/structure/B14361912.png)
![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
